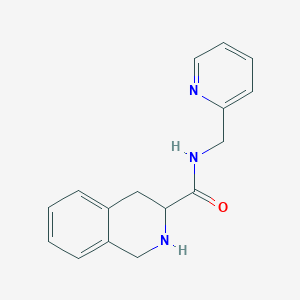
2-(4-Chloro-2-nitrophenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-nitrophenoxy)acetonitrile, also known as N-(4-chloro-2-nitrophenyl)-2-(cyanoacetylamino)benzamide, is a chemical compound widely used in scientific research. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which play a crucial role in various biological processes.
作用機序
The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the covalent modification of the active site of serine proteases. This compound reacts with the serine residue in the active site of the enzyme, forming a stable covalent bond and inhibiting the enzyme activity. This mechanism of action is irreversible, making 2-(4-Chloro-2-nitrophenoxy)acetonitrile a potent and long-lasting inhibitor of serine proteases.
Biochemical and physiological effects:
The inhibition of serine proteases by 2-(4-Chloro-2-nitrophenoxy)acetonitrile has various biochemical and physiological effects. This compound has been shown to inhibit blood coagulation, reduce inflammation, and suppress tumor growth. It has also been used to study the role of serine proteases in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
実験室実験の利点と制限
2-(4-Chloro-2-nitrophenoxy)acetonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in biological processes. It is also stable and easy to handle, making it suitable for use in various experimental settings.
However, there are also limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments. This compound is highly reactive and can form covalent bonds with other proteins and molecules, leading to non-specific effects. It is also toxic at high concentrations, limiting its use in certain experimental settings.
将来の方向性
There are several future directions for the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in scientific research. One direction is the development of more selective and potent inhibitors of serine proteases, which could lead to the discovery of novel therapeutic targets for various diseases. Another direction is the study of the role of serine proteases in the immune system and the development of immunomodulatory drugs that target these enzymes. Finally, the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in combination with other compounds could lead to the discovery of new drug combinations with enhanced efficacy and reduced toxicity.
Conclusion:
2-(4-Chloro-2-nitrophenoxy)acetonitrile is a potent inhibitor of serine proteases that has been extensively used in scientific research. This compound has various biochemical and physiological effects and has been used to study the role of serine proteases in various diseases. While there are advantages and limitations to the use of 2-(4-Chloro-2-nitrophenoxy)acetonitrile in lab experiments, there are also several future directions for its use in scientific research.
合成法
The synthesis of 2-(4-Chloro-2-nitrophenoxy)acetonitrile involves the reaction of 4-chloro-2-nitrophenol with acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with cyanogen bromide to obtain the final compound. This method is efficient and yields high purity products.
科学的研究の応用
2-(4-Chloro-2-nitrophenoxy)acetonitrile has been extensively used in scientific research as a potent inhibitor of serine proteases. This compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer.
特性
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-6-1-2-8(14-4-3-10)7(5-6)11(12)13/h1-2,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMCYBYGKSJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
